molecular formula C8H4BrF3N2 B2413668 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole CAS No. 2366994-42-3

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole

Cat. No.: B2413668
CAS No.: 2366994-42-3
M. Wt: 265.033
InChI Key: BFLOYPLQJJTAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 5-fluoro-1H-benzimidazole with bromodifluoromethane under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with biomolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the compound’s electronic properties can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-1,3-dimethylbenzene
  • 2-Bromo-4,5-difluorobenzoic acid methyl ester
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is unique due to the presence of both bromine and difluoromethyl groups on the benzimidazole scaffold. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLOYPLQJJTAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.